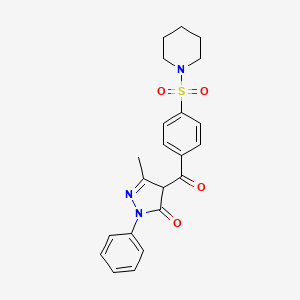
3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the pyrazolone family. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学的研究の応用
Synthesis and Characterization
Complex Formation with Lanthanoids : The chemical backbone similar to 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, specifically 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, has been shown to form complexes with lanthanoids. These complexes have been characterized through physicochemical studies, highlighting their potential in materials science and coordination chemistry (Roy & Nag, 1978).
Novel Derivatives with Biological Activity : Research has led to the synthesis of novel derivatives of pyrazolone, which have shown potential biological activities. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide has produced compounds with significant in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).
Biological Applications
Antituberculosis Activity : A study on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives synthesized from piperidin-4-one showed notable inhibition against Mycobacterium tuberculosis pantothenate synthetase, with one compound exhibiting significant activity and low cytotoxicity, suggesting a potential pathway for developing new antituberculosis agents (Samala et al., 2013).
Antimicrobial and Antifungal Properties : Derivatives based on 3-methyl-1-phenyl-pyrazole have been synthesized and demonstrated moderate to strong antimicrobial activity against various bacterial strains, as well as antifungal properties, indicating their potential use in developing new antimicrobial agents (Khalid et al., 2016).
特性
IUPAC Name |
5-methyl-2-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-20(22(27)25(23-16)18-8-4-2-5-9-18)21(26)17-10-12-19(13-11-17)30(28,29)24-14-6-3-7-15-24/h2,4-5,8-13,20H,3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXXJGSPVMWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

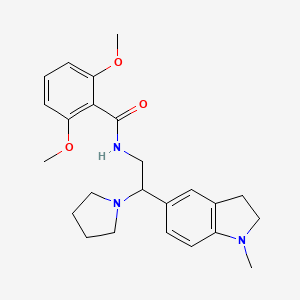
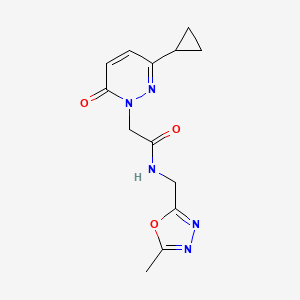
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
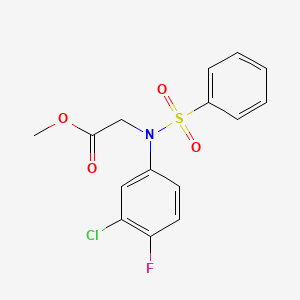
![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
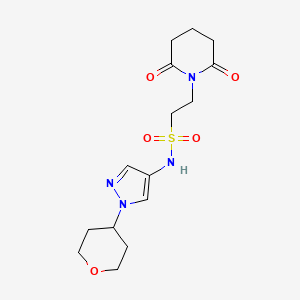
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
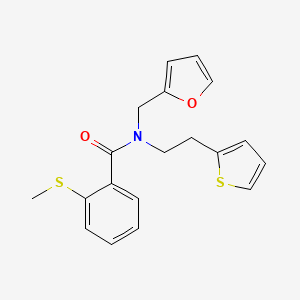
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)

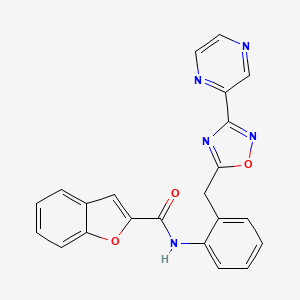
![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)